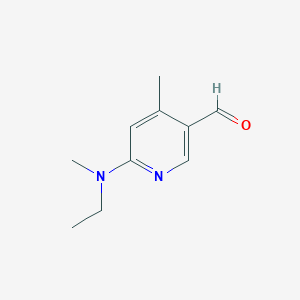

6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde

Beschreibung

6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde is a pyridine-derived compound characterized by a nicotinaldehyde backbone with a methyl group at position 4 and an ethyl(methyl)amino substituent at position 4.

Eigenschaften

Molekularformel |

C10H14N2O |

|---|---|

Molekulargewicht |

178.23 g/mol |

IUPAC-Name |

6-[ethyl(methyl)amino]-4-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H14N2O/c1-4-12(3)10-5-8(2)9(7-13)6-11-10/h5-7H,4H2,1-3H3 |

InChI-Schlüssel |

ULUIDEHLAUIFHY-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(C)C1=NC=C(C(=C1)C)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-(Ethyl(methyl)amino)-4-methylnicotinaldehyd umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit 4-Methylnicotinaldehyd als Ausgangsmaterial.

Aminierung: Die 6-Position des Nicotinaldehyds wird unter kontrollierten Bedingungen mit Ethyl(methyl)amin aminiert. Dieser Schritt erfordert oft einen Katalysator, um die Reaktion zu erleichtern.

Reinigung: Das resultierende Produkt wird mittels Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von 6-(Ethyl(methyl)amino)-4-methylnicotinaldehyd großtechnische Batch- oder kontinuierliche Verfahren umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, und der Einsatz von automatisierten Systemen trägt zur Aufrechterhaltung der Konsistenz und Effizienz bei.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-(Ethyl(methyl)amino)-4-methylnicotinaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.

Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: 6-(Ethyl(methyl)amino)-4-methylnicotinsäure.

Reduktion: 6-(Ethyl(methyl)amino)-4-methylnicotinalkohol.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 6-(Ethyl(methyl)amino)-4-methylnicotinaldehyd beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann kovalente Bindungen mit nukleophilen Stellen an Proteinen und Enzymen eingehen, was zu Veränderungen in ihrer Aktivität führt. Die genauen Pfade und Ziele sind noch in der Untersuchung, aber es wird angenommen, dass sie wichtige biochemische Prozesse modulieren.

Wirkmechanismus

The mechanism of action of 6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The exact pathways and targets are still under investigation, but it is believed to modulate key biochemical processes.

Vergleich Mit ähnlichen Verbindungen

6-Methylnicotinaldehyde

- Structural Similarity: Shares the nicotinaldehyde core and a methyl group at position 4 but lacks the ethyl(methyl)amino group at position 5.

- Applications: Used as a precursor in pharmaceutical intermediates, whereas the ethyl(methyl)amino group in the target compound may enhance bioactivity (e.g., receptor binding) .

Ethyl 6-(Aminomethyl)nicotinate Hydrochloride (Similarity: 0.91)

- Structural Divergence: Replaces the aldehyde group with an ester (ethyl carboxylate) and introduces an aminomethyl group at position 6.

- Physicochemical Properties : The ester group improves solubility in organic solvents but reduces electrophilicity compared to the aldehyde.

- Biological Relevance: The aminomethyl group may facilitate interactions with enzymes or receptors, though the ester moiety could limit membrane permeability .

Methyl 4-Amino-6-methylnicotinate (Similarity: 0.88)

- Functional Groups: Features an amino group at position 4 and a methyl ester at position 2, contrasting with the aldehyde and ethyl(methyl)amino groups in the target compound.

- Synthetic Utility: The amino group at position 4 enables coupling reactions (e.g., amide formation), while the target compound’s aldehyde allows for condensation or Schiff base formation .

TAS-103 (Topoisomerase Inhibitor)

- Structural Comparison: TAS-103 contains a dimethylaminoethylamino side chain but is based on an indenoquinolinone core, unlike the pyridine backbone of the target compound.

- Biological Activity: TAS-103’s planar heterocyclic structure enables intercalation into DNA, whereas the target compound’s aldehyde and amino groups may target different biological pathways (e.g., enzyme inhibition via covalent binding) .

Data Table: Key Properties of 6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde and Analogs

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Potential Applications |

|---|---|---|---|---|

| 6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde | ~192.3 | Aldehyde, ethyl(methyl)amino, methyl | Nucleophilic addition, hydrogen bonding | Drug intermediates, enzyme inhibitors |

| 6-Methylnicotinaldehyde | 135.1 | Aldehyde, methyl | Aldehyde oxidation, condensation | Organic synthesis precursors |

| Ethyl 6-(Aminomethyl)nicotinate HCl | ~244.7 | Ester, aminomethyl | Ester hydrolysis, amine coupling | Prodrug development |

| Methyl 4-Amino-6-methylnicotinate | 180.2 | Ester, amino, methyl | Amide formation, ester cleavage | Ligand synthesis, catalysis |

| TAS-103 | ~429.3 | Quinolinone, dimethylaminoethyl | DNA intercalation, topo inhibition | Anticancer therapeutics |

Research Findings and Implications

- Biological Interactions: The ethyl(methyl)amino group could enhance binding to biological targets (e.g., kinases) through hydrophobic and ionic interactions, distinguishing it from simpler analogs like 6-methylnicotinaldehyde .

- Stability Considerations: Aldehydes are prone to oxidation, suggesting that 6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde may have shorter shelf-life than ester or amide derivatives unless stabilized .

Biologische Aktivität

6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring with an ethyl(methyl)amino group and an aldehyde functional group. Its molecular formula is CHNO, with a molecular weight of approximately 206.25 g/mol. The presence of the aldehyde group contributes to its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that 6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde exhibits notable antimicrobial and anticancer properties. The compound has been shown to interact with specific molecular targets within cells, potentially inhibiting the activity of certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. For instance, it has been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Anticancer Activity

In cancer research, 6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde has been evaluated for its potential as an anticancer agent. It has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to modulate signaling pathways related to cell survival and proliferation suggests its utility in developing novel cancer therapies .

The exact mechanisms through which 6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Receptor Interaction : It might interact with receptors on cell membranes, influencing signal transduction pathways that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that the compound could increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancer cells .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of 6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL for different strains, highlighting its potential as a lead compound for developing new antibiotics.

Study on Anticancer Effects

In vitro experiments conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment, indicating significant anticancer potential .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(Methylamino)-4-methylnicotinaldehyde | Contains only a methyl group | Moderate antimicrobial activity |

| 6-(Ethylamino)-4-methylnicotinaldehyde | Contains only an ethyl group | Low anticancer activity |

| 6-(Dimethylamino)-4-methylnicotinaldehyde | Contains two methyl groups | High reactivity but less biological activity |

The structural variations among these compounds influence their reactivity and biological properties, making 6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde a unique candidate for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.